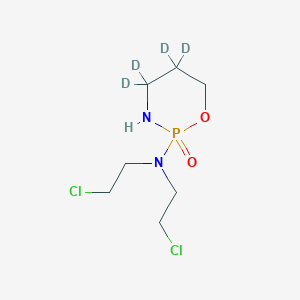

Cyclophosphamide-d4

Overview

Description

Synthesis Analysis

The synthesis of Cyclophosphamide-d4 involves base-catalyzed H-D exchange on N-nitrosobis(2-hydroxyethyl)amine, yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. This intermediate is then converted to bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4), which is a key precursor for the synthesis of Cyclophosphamide-d4 and its metabolites (Griggs & Jarman, 1975).

Scientific Research Applications

1. Development and Validation Method in Dried Blood Spots Using UPLC-MS/MS

- Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide in dried blood spots using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

- Methods of Application: A simpler validation of cyclophosphamide (CP) and 4-hydroxycyclophosphamide (4-OHCP) was conducted in this research. The preparation was performed by protein precipitation with methanol. A separation was performed using formic acid 0.01%-acetonitrile as the mobile phase in gradient mode at 0.2 ml/minute .

- Results or Outcomes: The method was successfully validated within the range of 10–40,000 ng/ml for CP and 5–4,000 ng/ml for 4-OHCP. The Lower Limit of Quantification (LLOQ) fulfilled the validation requirement referring to the 2011 EMA and 2018 FDA guidelines .

2. Mechanism-of-Action-Based Development of New Cyclophosphamides

- Application Summary: Cyclophosphamide-d4 is used in the development of new cyclophosphamide derivatives with lower toxicity, an order of magnitude better antitumor effectiveness, and new application possibilities .

- Methods of Application: The discovery of 3-hydroxypropanal (HPA) as a cyclophosphamide metabolite, together with the discovery that HPA is a proapoptotic aldehyde and the discovery that the cell death event in therapy with CP is DNA-alkylation-initiated p53-controlled apoptosis, led to the formulation of a mechanism of action of CP and other oxazaphosphorine cytostatics (OX) .

- Results or Outcomes: The mechanism of action is confirmed by newly developed CP-like compounds with lower toxicity and an order of magnitude better effectiveness .

3. Cyclophosphamide-Induced Neurotoxicity

- Application Summary: Cyclophosphamide-d4 is used in the study of cyclophosphamide-induced neurotoxicity .

- Methods of Application: This review article offers an overview on cyclophosphamide-induced neurotoxicity, providing a unified point of view on the possible underlying molecular mechanisms .

- Results or Outcomes: The review discusses the possible underlying molecular mechanisms including oxidative brain damage, neuroinflammation, apoptotic neuronal cell death as well as disruption of the balance of brain neurotransmitters and neurotrophic factors .

4. Development and Validation of UPLC-MS/MS Method with Volumetric Absorptive Microsampling

- Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide .

- Methods of Application: The samples were derivatized with 5 μL semicarbazide hydrochloride (SCZ) and 25 μL of the resulting 4-OHCP-SCZ; 4-OHCP-d4-SCZ derivatives were absorbed by VAMS and extracted by protein precipitation .

- Results or Outcomes: The method met the validation requirements set by the FDA. The cyclophosphamide LLOQ value was 5 ng/mL, and the calibration curve range was 5—60,000 ng/ml .

5. Development and Validation Method of Cyclophosphamide and 4-Hydroxycyclophosphamide

- Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide .

- Methods of Application: The preparation was performed by protein precipitation with methanol. A separation was performed using formic acid 0.01%-acetonitrile as the mobile phase in gradient mode at 0.2 ml/minute .

- Results or Outcomes: The method was successfully validated within the range of 10–40,000 ng/ml for CP and 5–4,000 ng/ml for 4-OHCP .

6. Development and Validation Method of Cyclophosphamide and 4-Hydroxycyclophosphamide with 4-Hydroxycyclophosphamide-d4

- Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide .

- Methods of Application: The samples were derivatized with 5 μL semicarbazide hydrochloride (SCZ) and 25 μL of the resulting 4-OHCP-SCZ; 4-OHCP-d4-SCZ derivatives were absorbed by VAMS and extracted by protein precipitation .

- Results or Outcomes: The method met the validation requirements set by the FDA. The cyclophosphamide LLOQ value was 5 ng/mL, and the calibration curve range was 5—60,000 ng/ml .

7. Therapeutic Option for Amyotrophic Lateral Sclerosis

- Application Summary: Cyclophosphamide, an immunosuppressant, was tried for the treatment of Amyotrophic Lateral Sclerosis (ALS) in the 1980s and 1990s .

- Methods of Application: The treatment involved a 10- to 14-day course of cyclophosphamide (0.5 g/day) without any subsequent treatment .

- Results or Outcomes: No obvious acceleration of disease progression was observed during the six months after treatment .

8. Differential Immunomodulatory Effects of Epirubicin/Cyclophosphamide

- Application Summary: Epirubicin/cyclophosphamide (EC) and docetaxel (D) are commonly used in a sequential regimen in the neoadjuvant treatment of early, high-risk or locally advanced breast cancer (BC) .

- Methods of Application: The study compared the immunomodulatory effects of EC and D in the setting of a randomized clinical trial .

- Results or Outcomes: The deleterious effect of EC on lymphocytes indicates strong immunosuppressive properties of this combination therapy .

9. Development and Validation Method of Cyclophosphamide and 4-Hydroxycyclophosphamide

- Application Summary: Cyclophosphamide-d4 is used as an internal standard in the development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide .

- Methods of Application: The samples were derivatized with 5 μL semicarbazide hydrochloride (SCZ) and 25 μL of the resulting 4-OHCP-SCZ; 4-OHCP-d4-SCZ derivatives were absorbed by VAMS and extracted by protein precipitation .

- Results or Outcomes: The method met the validation requirements set by the FDA. The cyclophosphamide LLOQ value was 5 ng/mL, and the calibration curve range was 5—60,000 ng/ml .

Safety And Hazards

Future Directions

Cyclophosphamide has been used in the treatment of various diseases and conditions. Future studies are expected to take advantage of Cyclophosphamide based platforms to generate combinatorial strategies for long-term tolerance induction . The observations reported by Wachsmuth et al. lay particularly strong foundations for future studies .

properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-CTVJKLEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975130 | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclophosphamide-d4 | |

CAS RN |

59720-10-4 | |

| Record name | 4,4-6,6-D4-Cyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

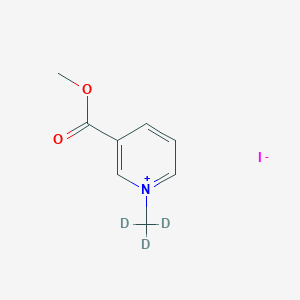

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)